molecular formula C7H12BrF B1382063 1-(Bromomethyl)-1-fluorocyclohexane CAS No. 17171-00-5

1-(Bromomethyl)-1-fluorocyclohexane

Cat. No. B1382063
CAS RN: 17171-00-5
M. Wt: 195.07 g/mol
InChI Key: PXTZBNRAAFANNT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-fluorocyclohexane, also known as BMFC, is a halogenated hydrocarbon compound with a wide range of applications in scientific research. It has been used in a variety of synthetic and analytical processes, as well as in the study of biochemical and physiological effects. This article presents an overview of BMFC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Pathways : A study by Moens, D’hooghe, and Kimpe (2013) describes a synthesis method for 1-aminomethyl-1-fluorocycloalkanes, which involves converting methylenecycloalkanes, including methylenecyclohexane, into 1-(bromomethyl)-1-fluorocyclohexane. This compound then undergoes azide substitution and hydrogenation to form the title compound (Moens, D’hooghe, & Kimpe, 2013).

  • Reactions and Stereochemistry : Hudlický (1986) studied the reactions of diastereomeric vicinal bromofluorocyclohexanes, including cis-1-Bromo-2-fluorocyclohexane and trans-1-Bromo-2-fluorocyclohexane. This research provides insights into the stereochemistry and mechanisms of reactions involving 1-(bromomethyl)-1-fluorocyclohexane derivatives (Hudlický, 1986).

Conformational Studies and Analysis

  • Conformational Dynamics : The infrared spectra of solid phases of fluorocyclohexane and bromocyclohexane were studied by Fishman, Herrebout, and Veken (2002). This research contributes to understanding the conformational dynamics in compounds related to 1-(bromomethyl)-1-fluorocyclohexane (Fishman, Herrebout, & Veken, 2002).

  • Conformational Preferences : Belyakov et al. (2013) conducted an ab initio study and NBO analysis on fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules, which relates to the understanding of the conformational preferences in 1-(bromomethyl)-1-fluorocyclohexane (Belyakov et al., 2013).

Miscellaneous Applications and Studies

  • Coordination Chemistry : Plenio, Hermann, and Diodone (1997) explored the coordination chemistry of fluorocarbons, including the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene. This research sheds light on the broader applications of bromofluorocarbons like 1-(bromomethyl)-1-fluorocyclohexane (Plenio, Hermann, & Diodone, 1997).

  • Halogenation Reactions : The study of bromination reactions in compounds like 1,2-Dimethylenecyclohexane by Altundas (2019) may provide insights relevant to the bromination aspect in the synthesis of 1-(bromomethyl)-1-fluorocyclohexane (Altundas, 2019).

Mechanism of Action

Target of Action

The primary target of 1-(Bromomethyl)-1-fluorocyclohexane is likely to be the benzylic position of organic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

1-(Bromomethyl)-1-fluorocyclohexane interacts with its targets through a process known as free radical bromination . In this process, the bromine atom in the compound acts as an electrophile, attracting the electron-rich benzylic position. This interaction results in the formation of a bromomethyl group at the benzylic position .

Biochemical Pathways

The addition of a bromomethyl group could potentially alter the properties of these compounds, affecting their behavior in various biochemical reactions .

Pharmacokinetics

Its distribution could be influenced by its reactivity with benzylic compounds, and its metabolism might involve enzymatic processes that can handle halogenated compounds .

Result of Action

The molecular and cellular effects of 1-(Bromomethyl)-1-fluorocyclohexane’s action would likely depend on the specific biochemical pathways it affects. By introducing a bromomethyl group at the benzylic position, the compound could potentially alter the properties and behaviors of benzylic compounds, leading to changes in their biological activities .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-1-fluorocyclohexane could be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s reactivity. Additionally, the presence of other compounds that can react with 1-(Bromomethyl)-1-fluorocyclohexane could also influence its action .

properties

IUPAC Name

1-(bromomethyl)-1-fluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF/c8-6-7(9)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTZBNRAAFANNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-fluorocyclohexane

CAS RN

17171-00-5
Record name 1-(bromomethyl)-1-fluorocyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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